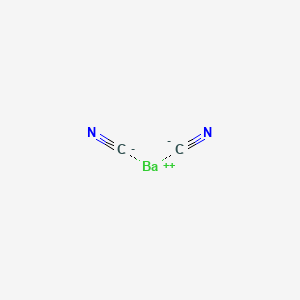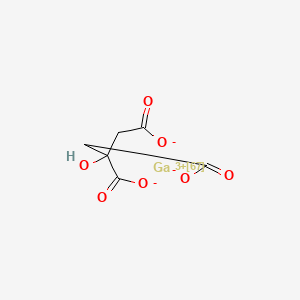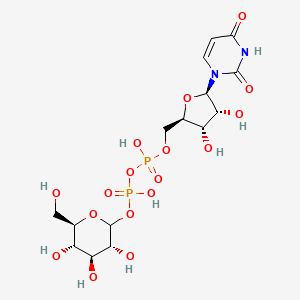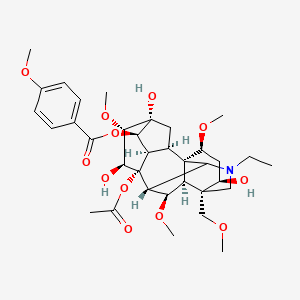
Barium cyanide
Overview
Description
Barium cyanide is a chemical compound with the formula Ba(CN)₂. It is a white crystalline salt that is highly toxic. This compound is synthesized by the reaction of hydrogen cyanide and barium hydroxide in water or petroleum ether . This compound is primarily used in electroplating and other metallurgical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium cyanide is prepared by reacting hydrogen cyanide with barium hydroxide in water or petroleum ether. The reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{HCN} \rightarrow \text{Ba(CN)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the high-temperature reaction of barium oxide with carbon and nitrogen. This method involves the following reaction: [ \text{BaO} + 2 \text{C} + \text{N}_2 \rightarrow \text{Ba(CN)}_2 ]
Chemical Reactions Analysis
Types of Reactions:
-
Hydrolysis: Barium cyanide reacts with water and carbon dioxide in the air, producing highly toxic hydrogen cyanide gas. [ \text{Ba(CN)}_2 + 2 \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{BaCO}_3 + 2 \text{HCN} ]
-
Thermal Decomposition: When heated to 300°C with steam present, this compound decomposes to form barium formate and ammonia. [ \text{Ba(CN)}_2 + 4 \text{H}_2\text{O} \rightarrow \text{Ba(HCOO)}_2 + 2 \text{NH}_3 ]
Common Reagents and Conditions:
Water and Carbon Dioxide: For hydrolysis reactions.
Steam: For thermal decomposition reactions.
Major Products:
Hydrogen Cyanide: Produced during hydrolysis.
Barium Formate and Ammonia: Produced during thermal decomposition.
Scientific Research Applications
Barium cyanide is used in various scientific research applications, including:
Electroplating: It is used in electroplating processes to deposit a layer of metal onto a surface.
Metallurgical Processes: It is used in various metallurgical processes to extract and purify metals.
Chemical Synthesis: this compound is used as a reagent in the synthesis of other chemical compounds.
Mechanism of Action
Barium cyanide exerts its effects through the release of cyanide ions, which inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition prevents the transfer of electrons to oxygen, leading to cellular hypoxia and eventual cell death .
Comparison with Similar Compounds
- Sodium Cyanide (NaCN)
- Potassium Cyanide (KCN)
- Calcium Cyanide (Ca(CN)₂)
Comparison:
- Toxicity: Barium cyanide is highly toxic, similar to sodium cyanide and potassium cyanide.
- Solubility: this compound is soluble in water and ethanol, whereas calcium cyanide is relatively insoluble.
- Applications: While all these compounds are used in electroplating and metallurgical processes, this compound is unique in its specific use in certain metallurgical processes due to its reactivity with heavy metals to form double salts .
Properties
IUPAC Name |
barium(2+);dicyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Ba/c2*1-2;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLSXXHOHZUADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023895 | |
| Record name | Barium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-62-1 | |
| Record name | Barium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIUM CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X6NA0R43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary industrial applications of Barium cyanide?
A: this compound is mainly used as a catalyst in the production of alpha-unsaturated aliphatic nitriles, particularly acrylonitrile []. Acrylonitrile is a crucial component in the manufacturing of oil-resistant synthetic rubbers like Buna N rubber.
Q2: Are there alternative catalysts to this compound in acrylonitrile production?
A: While this compound has been historically used, alternative catalysts for acrylonitrile synthesis have been explored. Aqueous cuprous chloride catalysts were proposed, but issues like corrosion and low yields hindered their widespread adoption [].
Q3: How does this compound compare to other metal cyanides in terms of its chemical behavior?
A: Research suggests that Barium pernitride (Ba3N4) exhibits distinct magnetic properties compared to Strontium and Calcium pernitrides. While Barium and Calcium pernitrides display paramagnetism, Strontium pernitride shows weak diamagnetism []. Interestingly, the Nitrogen complexes derived from these pernitrides are diamagnetic.
Q4: Can this compound be synthesized directly? If so, what are the reaction conditions?
A: Yes, this compound can be synthesized directly by reacting Barium pernitride with Carbon monoxide at elevated temperatures and pressures. Specifically, reacting Barium pernitride with Carbon monoxide at 250°C and 450 atmospheres yields this compound in high yield [].
Q5: Does this compound pose any environmental risks? What are the regulatory guidelines surrounding its use and disposal?
A: The Environmental Protection Agency (EPA) classifies Barium-containing wastes, including this compound (P013), as hazardous waste (D005) []. The agency has established specific treatment standards for these wastes to minimize their environmental impact. These standards are based on the Best Demonstrated Available Technology (BDAT) for treating these wastes.
Q6: Are there methods to treat excessive carbonate buildup in gold plating solutions containing this compound?
A: Yes, chemical precipitation methods can be employed to address excessive carbonate in Cyanide-containing gold plating solutions []. Using precipitators like Barium hydroxide, this compound, or Barium chloride, a chemical reaction with the excess Potassium carbonate forms precipitates like Barium carbonate. These precipitates can then be filtered out, reducing the carbonate levels without significantly affecting the plating solution's performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















